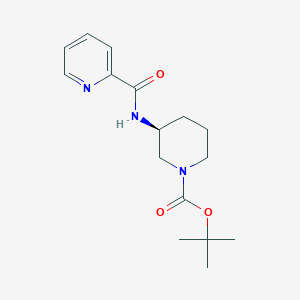

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridine-2-carbonylamino substituent at the 3-position of the piperidine ring. The (S)-stereochemistry at the 3-position confers enantioselectivity, which is critical for applications in asymmetric synthesis or medicinal chemistry. This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders or enzyme inhibition pathways.

Properties

IUPAC Name |

tert-butyl (3S)-3-(pyridine-2-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-7-12(11-19)18-14(20)13-8-4-5-9-17-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAXEMVCZVGTHL-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate typically involves the following steps:

Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.

Introduction of the Pyridine-2-carbonylamino Group: This step involves the reaction of piperidine with pyridine-2-carboxylic acid or its derivatives under suitable conditions, often using coupling agents like carbodiimides (e.g., DCC, EDC).

Protection of the Amine Group: The amine group on the piperidine ring is protected using a tert-butyl carbamate (BOC) group to prevent unwanted side reactions.

Final Steps: The protected piperidine derivative is then purified and characterized to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the carbonyl group or other functional groups present in the molecule.

Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reactions: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

Oxidation Products: Piperidine-2-one derivatives.

Reduction Products: Piperidine-2-ol derivatives.

Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of piperidine, including (S)-tert-butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate, exhibit promising anticancer properties. For instance, compounds with similar piperidine structures have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that modifications in the piperidine ring can enhance the selectivity and potency against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

1.2 Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of targeting specific pathways involved in disease processes. For example, it may act as an inhibitor for certain kinases or proteases that are critical in cancer progression. The structural features of this compound allow for interactions with active sites of these enzymes, which can be explored through structure-activity relationship (SAR) studies .

Organic Synthesis Applications

2.1 Asymmetric Synthesis

This compound can serve as a chiral building block in asymmetric synthesis. Its unique functional groups enable it to participate in various reactions such as Mannich reactions and acylation processes, providing access to enantiomerically enriched products. This is particularly valuable in synthesizing pharmaceuticals where stereochemistry is crucial .

2.2 Organocatalysis

The compound has been investigated for its role in organocatalytic reactions, where it can facilitate the formation of carbon-carbon bonds under mild conditions. Its ability to stabilize reaction intermediates makes it a useful catalyst in organic transformations, contributing to more sustainable synthetic methodologies .

Data Tables

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzyme Inhibition | Inhibition of specific kinases | |

| Organocatalysis | Facilitation of C-C bond formation |

Case Studies

Case Study 1: Anticancer Research

In a study published by the American Chemical Society, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity, suggesting that further optimization could lead to potent anticancer agents .

Case Study 2: Asymmetric Synthesis Application

A recent thesis documented the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The study demonstrated how this compound could enhance enantioselectivity in the formation of complex molecules, highlighting its utility in producing pharmaceuticals with high stereochemical fidelity .

Mechanism of Action

The mechanism by which (S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate with analogous piperidine/pyrrolidine derivatives, focusing on structural features, functional groups, and available data.

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure: Features a pyridin-3-yl substituent at the 4-position and an amino group at the same position, with a Boc group at the 1-position.

- The amino group at the 4-position may enhance basicity compared to the amide functionality in the target compound.

- Reported Data :

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate

- Structure: Contains a (S)-2-aminopropanamido group at the 3-position.

- Key Differences: Replaces the pyridine-2-carbonyl group with a smaller, aliphatic aminopropanamido moiety. Molecular weight (271.36 g/mol) is lower than the target compound (estimated ~300–320 g/mol due to the pyridine ring) .

- Applications : Used in peptide mimetics or prodrugs, where reduced steric hindrance and increased flexibility are advantageous .

(S)-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine (5-membered ring) backbone with a bulky N,3-dimethylbutanamido substituent.

- Key Differences :

- Applications : Likely employed in constrained peptidomimetics or as a catalyst in asymmetric synthesis .

Structural Comparison Table

Research Findings and Implications

Steric and Electronic Effects: The pyridine-2-carbonylamino group in the target compound offers stronger π-π stacking and hydrogen-bonding capabilities compared to aliphatic substituents (e.g., in ), making it suitable for targeting aromatic enzyme active sites. The Boc group in all compared compounds enhances solubility in organic solvents, critical for purification and handling .

Toxicity and Safety: Compounds with free amino groups (e.g., ) exhibit higher acute toxicity than those with protected amines (e.g., target compound), emphasizing the Boc group’s role in reducing reactivity .

Synthetic Utility :

- The target compound’s stereochemistry and rigid pyridine moiety may improve selectivity in chiral resolutions or receptor binding compared to pyrrolidine derivatives (e.g., ).

Biological Activity

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate, with CAS number 118143-76-3, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.37 g/mol. The compound features a piperidine ring substituted with a pyridine-2-carbonylamino group and a tert-butyl ester, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperidine and pyridine exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , suggesting that (S)-tert-butyl derivatives could possess comparable activity .

TRPC6 Inhibition

Research has identified this compound as a potential inhibitor of the TRPC6 ion channel. TRPC6 channels are implicated in various pathophysiological conditions, including cardiovascular diseases and kidney disorders. The inhibition of these channels could provide therapeutic benefits in treating such conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-tert-butyl derivatives is crucial for optimizing their biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability. The pyridine moiety is also essential for interaction with biological targets, as seen in various pharmacological studies.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Tert-butyl | Enhances lipophilicity | Improves absorption and bioavailability |

| Pyridine carbonyl group | Essential for receptor binding | Influences selectivity towards TRPC6 |

| Piperidine ring | Provides structural stability | Impacts overall pharmacokinetics |

Study on Antimicrobial Efficacy

In a comparative study, several piperidine derivatives were synthesized and tested for antimicrobial activity. Among them, this compound demonstrated promising results against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

TRPC6 Inhibition Research

A patent application highlighted the synthesis of (S)-tert-butyl derivatives as selective TRPC6 inhibitors. The study provided evidence that these compounds could modulate calcium influx in cells, which is critical for various cellular functions . This modulation could be harnessed to develop new treatments for diseases linked to TRPC6 dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.